N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLASALUJLTGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351390 | |
| Record name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-01-1 | |
| Record name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindole. This can be achieved through various methods, such as the fluorination of indole using electrophilic fluorinating agents.
Alkylation: The 5-fluoroindole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Acetylation: The resulting 2-(5-fluoro-1H-indol-3-yl)ethylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide serves as a crucial building block in organic synthesis. Its indole structure allows for modifications that can lead to the creation of more complex molecules. This property is particularly valuable in drug development and materials science where novel compounds are often required.
Reagent in Organic Transformations
The compound can act as a reagent in various organic transformations, facilitating reactions such as oxidation, reduction, and substitution. For instance, it can undergo electrophilic substitution reactions at the indole ring, allowing for the introduction of different functional groups which can enhance its biological activity .
Biological Applications
Anticancer Research
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. For example, studies indicate that related compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 2.6 | Induces ROS levels leading to mitochondrial damage |
| HepG2 | 10.56 | Activates caspase pathways resulting in apoptosis |
Neuroprotective Potential
The inhibition of the Notum enzyme by this compound has implications for neuroprotection, particularly in neurodegenerative diseases like Alzheimer's. By enhancing Wnt signaling through Notum inhibition, this compound could potentially reverse or mitigate some neurodegenerative processes .
Medicinal Applications
Therapeutic Effects
this compound is being investigated for its therapeutic effects on various diseases. Its structural similarity to melatonin suggests potential roles in modulating sleep patterns and circadian rhythms. Additionally, ongoing research aims to explore its effects on specific enzymes and receptors that could lead to novel treatment options for conditions like depression and anxiety .
Targeting Wnt/β-Catenin Signaling
The compound's ability to modulate the Wnt/β-catenin signaling pathway makes it a candidate for further research into treatments for conditions where this pathway is dysregulated. The structural insights gained from studies involving this compound provide a foundation for designing more potent drugs aimed at enhancing Wnt signaling .
Industrial Applications
Development of New Materials
In industry, this compound is utilized in the development of new materials with unique properties. Its indole structure contributes to electronic and optical characteristics that can be harnessed in various applications, including organic electronics and photonics .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in different contexts:
- Antitumor Activity Study : A study demonstrated that derivatives of this compound could significantly inhibit tumor growth by inducing oxidative stress and activating apoptotic pathways.
- Neuroprotection Research : Investigations into its neuroprotective effects revealed that it could enhance cognitive functions by modulating Wnt signaling, presenting a potential therapeutic avenue for Alzheimer's disease.
- Structure–Activity Relationship (SAR) : Research into SAR has identified modifications that enhance the biological activity of indole derivatives while reducing toxicity, paving the way for safer therapeutic agents .
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the enzyme Notum, which plays a role in the Wnt signaling pathway. By inhibiting Notum, the compound can upregulate Wnt signaling, which is beneficial in conditions like neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]acetamide
Key Observations:
C5-Chloro analogues (e.g., compound 193) are utilized in anticancer drug synthesis, highlighting the role of halogens in modulating bioactivity . C2-Phenyl substitution (compound in ) introduces steric bulk, which may alter binding affinity to target proteins.
Biological Activity: Notum Inhibition: Both HWH and melatonin bind to Notum with similar affinity, but the fluorine atom in HWH may reduce off-target interactions compared to melatonin’s methoxy group .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an indole moiety, a common structure in many biologically active compounds. The presence of fluorine enhances its biological properties by potentially increasing metabolic stability and altering pharmacokinetic profiles. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Indole Moiety | A bicyclic structure that is crucial for biological activity. |
| Fluorine Substitution | Enhances stability and potency. |
| Acetamide Group | Contributes to the compound's solubility and interaction with biological targets. |
The primary mechanism of action for this compound involves its inhibition of the Notum enzyme, which plays a critical role in the Wnt signaling pathway. The inhibition of Notum leads to:
- Upregulation of Wnt Signaling : By preventing the removal of palmitoleate lipid modifications from Wnt proteins, the compound enhances Wnt signaling pathways that are often dysregulated in cancer .
Interaction with Notum Enzyme
The binding characteristics of this compound with the Notum enzyme demonstrate its potential as a biochemical probe:
- Binding Sites : The compound binds at the catalytic pocket of Notum, overlapping with the acyl tail region occupied by Wnt palmitoleate lipid.
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
Case Studies
- Caspase Activation in HepG2 Cells : A study demonstrated that treatment with this compound resulted in significant activation of caspase-3 and caspase-8, leading to apoptosis in HepG2 cells. This effect was dose-dependent, indicating a robust mechanism for inducing cell death in liver cancer cells .
- Cell Cycle Arrest : In another study involving MCF7 and Hela cells, the compound was shown to induce G2/M phase arrest, suggesting that it disrupts normal cell cycle progression, which is a hallmark of effective anticancer agents .
Q & A
Q. Experimental design considerations :
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle (DMSO) controls .
- Dose-response curves : 3–5 logarithmic concentrations to assess potency and efficacy .
How can contradictory data on the compound’s efficacy across different biological assays be resolved?
Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
Orthogonal assays : Validate cytotoxicity results using both MTT and trypan blue exclusion .
Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .
Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
Case study : Discrepancies in antimicrobial activity may stem from differences in bacterial membrane permeability. Supplement assays with outer membrane permeability enhancers (e.g., EDTA) to standardize conditions .
What computational approaches predict the binding modes and selectivity of this compound?
Advanced Research Question
- Molecular docking (AutoDock Vina, Glide) : Models interactions with targets like serotonin receptors or kinases. Prioritize poses with hydrogen bonds to the indole NH or fluorophenyl group .
- Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100 ns trajectories; calculate root-mean-square deviation (RMSD) .
- QSAR modeling : Relate substituent electronegativity (e.g., fluoro vs. chloro) to activity trends .
Table 2 : Example Docking Scores for Analogous Compounds
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| 5-HT2A receptor | -9.2 | |
| EGFR kinase | -8.7 |
What strategies improve the pharmacokinetic (PK) profile of this compound in preclinical studies?
Advanced Research Question
- Prodrug design : Introduce ester moieties to enhance oral bioavailability .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- Formulation optimization : Nanoemulsions or liposomes improve solubility and half-life .
Q. Key PK parameters :
- Cmax : Measure plasma concentrations via LC-MS/MS after intravenous/oral administration .
- t1/2 : Calculate using non-compartmental analysis (Phoenix WinNonlin) .
How is the fluorinated indole core leveraged to enhance target selectivity in structure-activity relationship (SAR) studies?
Advanced Research Question
- Fluorine’s electronic effects : The 5-fluoro group increases electron-withdrawing effects, enhancing hydrogen-bonding with targets like DNA topoisomerases .
- Comparative SAR : Replace fluorine with chloro/methoxy groups to assess steric vs. electronic contributions .
Table 3 : Activity Trends in Indole Derivatives
| Substituent | IC50 (μM) for Topoisomerase II | Reference |
|---|---|---|
| 5-Fluoro | 0.45 | |
| 5-Chloro | 1.20 | |
| 5-Methoxy | 2.80 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
